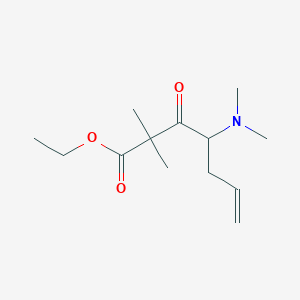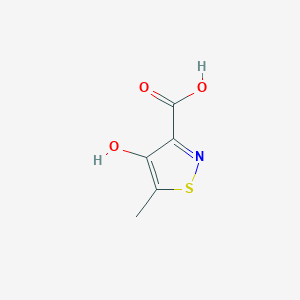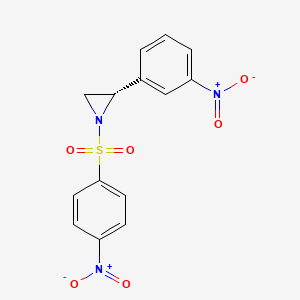
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and sulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the cyclization of a suitable precursor containing nitrobenzene and sulfonyl groups. The reaction conditions may include the use of strong bases or acids, solvents like dichloromethane or toluene, and specific temperature and pressure settings to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The specific compound may be investigated for its cytotoxic effects on cancer cells or its ability to inhibit certain enzymes.
Industry
In industry, aziridines are used in the production of polymers and as cross-linking agents. The unique properties of this compound may make it suitable for specialized applications in materials science.
Mécanisme D'action
The mechanism of action of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine would depend on its specific application. In medicinal chemistry, it may exert its effects by alkylating DNA or proteins, leading to cell death or inhibition of specific biological pathways. The molecular targets could include DNA, enzymes, or receptors involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine: Similar structure but without the additional nitro group on the phenyl ring.
(2S)-1-(4-Methylbenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine: Similar structure but with a methyl group instead of a nitro group on the benzene ring.
Uniqueness
The presence of both nitro and sulfonyl groups in (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine may confer unique reactivity and properties compared to other aziridines. These functional groups can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications.
Propriétés
Numéro CAS |
718604-43-4 |
|---|---|
Formule moléculaire |
C14H11N3O6S |
Poids moléculaire |
349.32 g/mol |
Nom IUPAC |
(2S)-2-(3-nitrophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11N3O6S/c18-16(19)11-4-6-13(7-5-11)24(22,23)15-9-14(15)10-2-1-3-12(8-10)17(20)21/h1-8,14H,9H2/t14-,15?/m1/s1 |
Clé InChI |
RAKIRCLNPQGJCO-GICMACPYSA-N |
SMILES isomérique |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



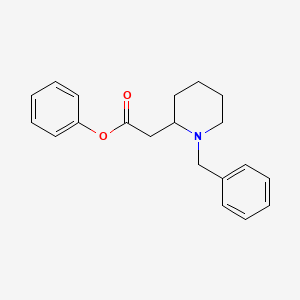
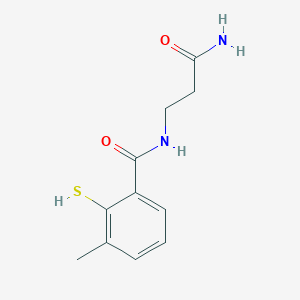

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
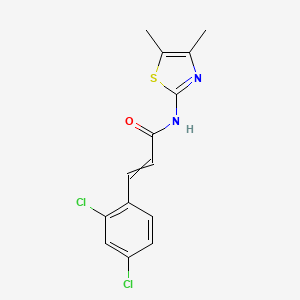
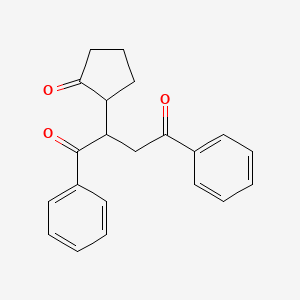
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
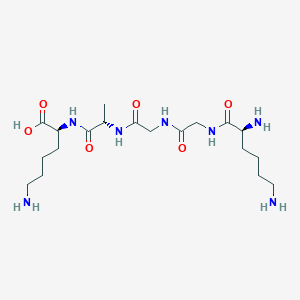
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
